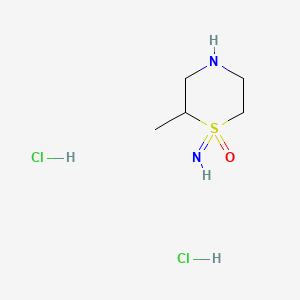
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are often carried out in solvents such as water, ethanol, or dichloromethane under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-amino-6-methyl-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide dihydrochloride share structural similarities but differ in specific functional groups or substituents.
Propriétés
Formule moléculaire |
C5H14Cl2N2OS |
|---|---|
Poids moléculaire |
221.15 g/mol |
Nom IUPAC |
1-imino-2-methyl-1,4-thiazinane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-5-4-7-2-3-9(5,6)8;;/h5-7H,2-4H2,1H3;2*1H |
Clé InChI |
SJGMHEUJRYZKPR-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCS1(=N)=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


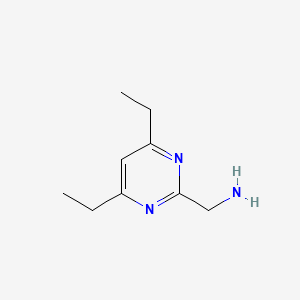


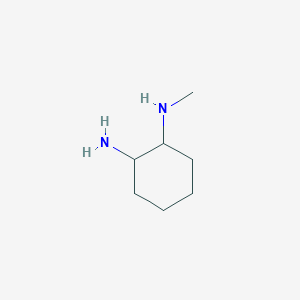

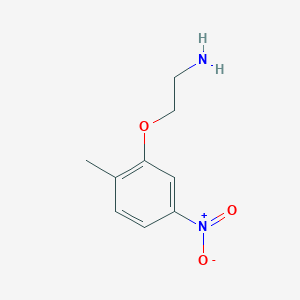
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
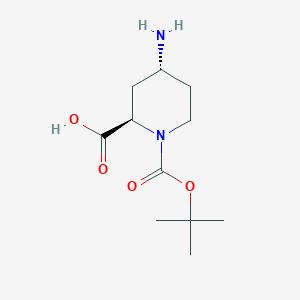
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
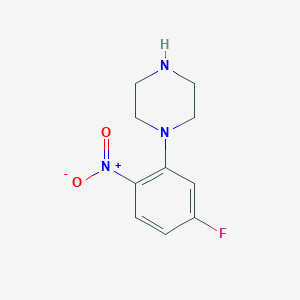
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
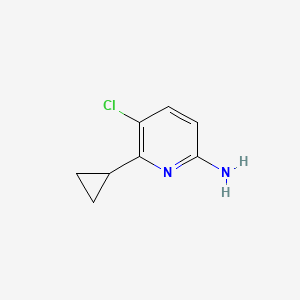
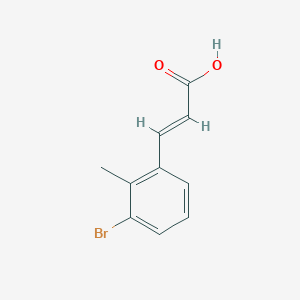
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
